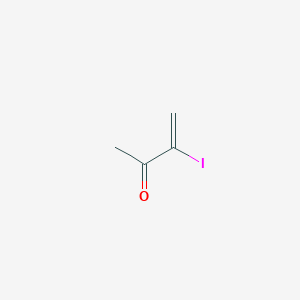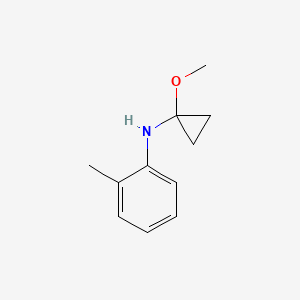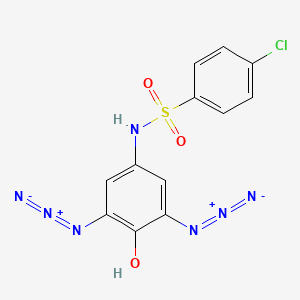
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Butylidene Group: The butylidene group can be introduced through aldol condensation reactions involving butanal and the benzofuran core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butylidene group to a butyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of 7-(Benzyloxy)-3-butylbenzofuran.
Substitution: Formation of derivatives with various functional groups replacing the benzyloxy group.
科学的研究の応用
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, while the butylidene group may influence its lipophilicity and cellular uptake. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.
類似化合物との比較
Similar Compounds
7-(Methoxy)-3-butylidene-2-benzofuran-1(3H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
7-(Benzyloxy)-3-methylidene-2-benzofuran-1(3H)-one: Similar structure but with a methylidene group instead of a butylidene group.
Uniqueness
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one is unique due to the presence of both the benzyloxy and butylidene groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
649552-17-0 |
|---|---|
分子式 |
C19H18O3 |
分子量 |
294.3 g/mol |
IUPAC名 |
3-butylidene-7-phenylmethoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C19H18O3/c1-2-3-11-16-15-10-7-12-17(18(15)19(20)22-16)21-13-14-8-5-4-6-9-14/h4-12H,2-3,13H2,1H3 |
InChIキー |
DLXWHFSLROSSMZ-UHFFFAOYSA-N |
正規SMILES |
CCCC=C1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


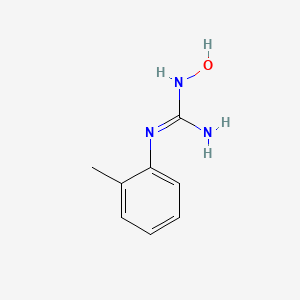
![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)
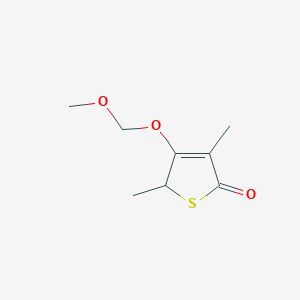
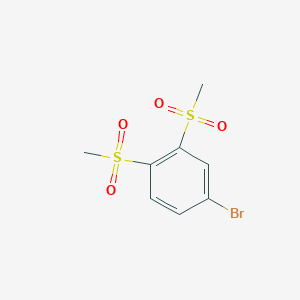
![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
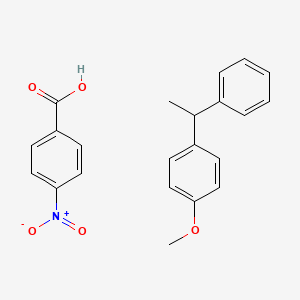

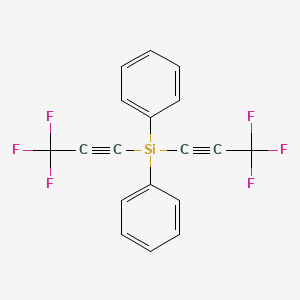

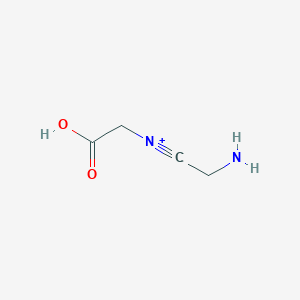
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)
